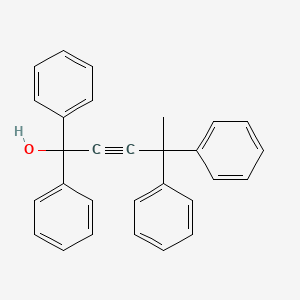
1,1,4,4-Tetraphenylpent-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetraphenylpent-2-yn-1-ol is an organic compound with the molecular formula C29H24O and a molecular weight of 388.5 g/mol It is characterized by the presence of four phenyl groups attached to a pent-2-yn-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetraphenylpent-2-yn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of diphenylacetylene with benzophenone in the presence of a strong base such as sodium amide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetraphenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetraphenylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetraphenylpent-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,4-Tetraphenylbut-2-yn-1-ol: Similar structure but with a shorter carbon chain.
1,1,4,4-Tetraphenylhex-2-yn-1-ol: Similar structure but with a longer carbon chain.
1,1,4,4-Tetraphenylpent-2-en-1-ol: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
1,1,4,4-Tetraphenylpent-2-yn-1-ol is unique due to its specific combination of phenyl groups and an alkyne moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C29H24O |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1,1,4,4-tetraphenylpent-2-yn-1-ol |
InChI |
InChI=1S/C29H24O/c1-28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)22-23-29(30,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,30H,1H3 |
Clave InChI |
HDJRSRHDONLMCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


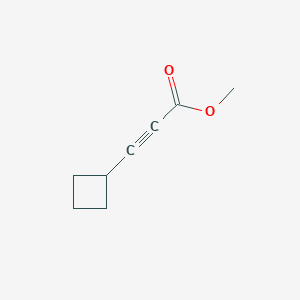

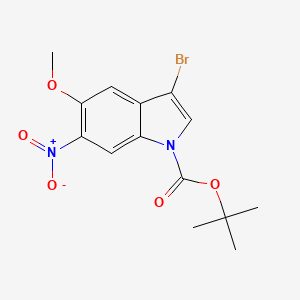
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)
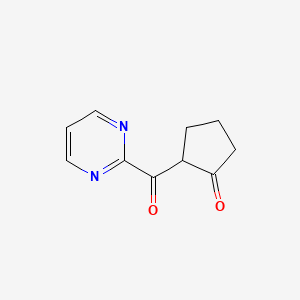
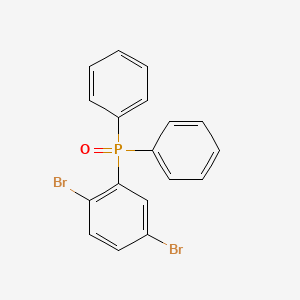
![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
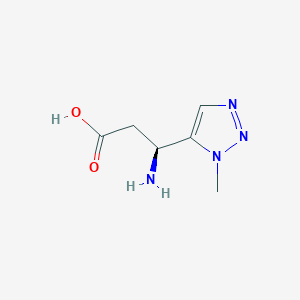
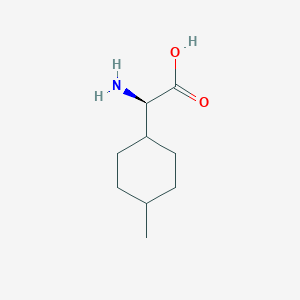
![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
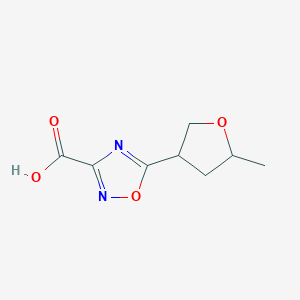
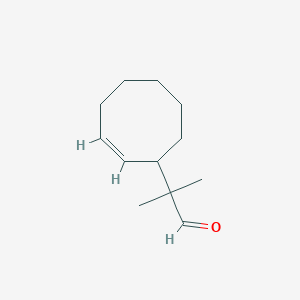
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
